Validating novel anti-staphylococcal agents? PC190723 (CAS 951120-33-5) is the benchmark FtsZ inhibitor tool compound with documented in vivo efficacy in a murine MRSA infection model. • Potent bactericidal activity against MSSA, MRSA & MDRSA (MIC 0.5-1 µg/mL) • Allosteric binding at the interdomain cleft confirmed by co-crystal structure (PDB: 3VOB) • Reliable positive control for MIC assays, GTPase activity, & 90° light scattering experiments
Molecular FormulaC14H8ClF2N3O2S
Molecular Weight355.7 g/mol
CAS No.951120-33-5
Cat. No.B1678574
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
PC190723 (CAS 951120-33-5): A Benchmark Benzamide FtsZ Inhibitor for Anti-Staphylococcal Drug Discovery
PC190723 (CAS 951120-33-5) is a benzamide ether derivative that functions as an allosteric inhibitor and polymer-stabilizing agent of the essential bacterial cell division protein FtsZ, the prokaryotic homolog of mammalian tubulin [1]. It exhibits potent and selective bactericidal activity against staphylococci, including methicillin-resistant and multidrug-resistant Staphylococcus aureus (MRSA and MDRSA), by targeting a region analogous to the taxol-binding site of tubulin [2]. As the first FtsZ-targeting compound to demonstrate in vivo efficacy in a murine infection model, PC190723 serves as a foundational tool compound and a benchmark comparator for the development of next-generation FtsZ inhibitors [3].
[1] Andreu JM, Schaffner-Barbero C, Huecas S, Alonso D, Lopez-Rodriguez ML, Ruiz-Avila LB, Núñez-Ramírez R, Llorca O, Martín-Galiano AJ. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. J Biol Chem. 2010;285(19):14239-14246. doi:10.1074/jbc.M109.094722 View Source
[2] Haydon DJ, Stokes NR, Ure R, Galbraith G, Bennett JM, Brown DR, Baker PJ, Barynin VV, Rice DW, Sedelnikova SE, Heal JR, Sheridan JM, Aiwale ST, Chauhan PK, Srivastava A, Taneja A, Collins I, Errington J, Czaplewski LG. An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science. 2008;321(5896):1673-1675. doi:10.1126/science.1159961 View Source
[3] Kaul M, Mark L, Zhang Y, Parhi AK, LaVoie EJ, Pilch DS. An FtsZ-targeting prodrug with oral antistaphylococcal efficacy in vivo. Antimicrob Agents Chemother. 2013;57(12):5860-5869. doi:10.1128/AAC.01016-13 View Source
Why PC190723 Cannot Be Interchanged with Other FtsZ Inhibitors: Functional, Structural, and Selectivity Constraints
FtsZ inhibitors constitute a structurally and mechanistically diverse class, encompassing benzamides, guanidinomethyl biaryls, coumarins, and nucleotide-competitive analogs, each with distinct binding sites, species selectivity profiles, and polymer-modulatory effects. Generic substitution across this class is unsupported by data due to the high specificity of the allosteric binding pocket at the interdomain cleft of susceptible FtsZ orthologs. For instance, the bactericidal activity of PC190723 against Staphylococcus aureus (MIC 0.5–1 μg/mL) does not extend to Escherichia coli, which possesses a divergent FtsZ sequence that precludes PC190723 binding [1]. Similarly, resistance-conferring mutations, such as G196A and G193D in the S. aureus FtsZ H7 helix, abolish PC190723 activity while leaving other FtsZ inhibitors unaffected, underscoring that subtle structural variations in the target dictate compound-specific efficacy [2]. Therefore, even closely related benzamide analogs require rigorous comparative evaluation.
[1] Andreu JM, Schaffner-Barbero C, Huecas S, Alonso D, Lopez-Rodriguez ML, Ruiz-Avila LB, Núñez-Ramírez R, Llorca O, Martín-Galiano AJ. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. J Biol Chem. 2010;285(19):14239-14246. doi:10.1074/jbc.M109.094722 View Source
[2] Tan CM, Therien AG, Lu J, Lee SH, Caron A, Gill CJ, Lebeau-Jacob C, Benton-Perdomo L, Monteiro JM, Pereira PM, Elsen NL, Wu J, Deschamps K, Petcu M, Wong S, Daigneault E, Kramer S, Liang L, Maxwell E, Claveau D, Vaillancourt J, Skorey K, Tam J, Wang H, Meredith TC, Sillaots S, Wang-Jarantow L, Ramtohul Y, Langlois E, Landry F, Reid JC, Parthasarathy G, Sharma S, Baryshnikova A, Lumb KJ, Pinho MG, Soisson SM, Roemer T. Restoring methicillin-resistant Staphylococcus aureus susceptibility to β-lactam antibiotics. Sci Transl Med. 2012;4(126):126ra35. doi:10.1126/scitranslmed.3003592 View Source
PC190723 Quantitative Comparative Evidence Guide: Potency, Selectivity, and Mechanism
Comparative Antibacterial Potency: PC190723 vs. S2727 in MRSA Time-Kill Kinetics
PC190723 demonstrates a 32-fold lower minimum inhibitory concentration (MIC) compared to the next-generation FtsZ inhibitor S2727 against S. aureus BAA41 (MRSA), translating to superior bactericidal kinetics at equivalent multiples of MIC [1].
FtsZ inhibitorMRSAtime-killMIC
Evidence Dimension
Antibacterial potency and killing kinetics against S. aureus
Target Compound Data
PC190723: MIC = 1 μg/mL
Comparator Or Baseline
S2727: MIC = 32 μg/mL
Quantified Difference
32-fold lower MIC (1 vs 32 μg/mL)
Conditions
S. aureus BAA41 (MRSA) strain; time-kill assay comparing 2× and 8× MIC exposures
Why This Matters
A 32-fold potency advantage directly influences compound prioritization for in vitro screening cascades and defines the concentration range required for target engagement studies.
FtsZ inhibitorMRSAtime-killMIC
[1] RSC Med Chem. 2021 Nov 15;13(1):79–89. doi:10.1039/d1md00249j. Fig. 5 time-kill curves comparing PC190723 and S2727. View Source
Potency Benchmarking: PC190723 MIC Values Against Clinical MRSA Isolates
PC190723 exhibits consistent, sub-μg/mL activity against a broad panel of staphylococcal isolates, with MIC values of 0.5–1 μg/mL for both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, a potency that serves as the established baseline for novel FtsZ inhibitor development [1].
MRSAMSSAantibacterialMIC
Evidence Dimension
Antibacterial activity (MIC) against Staphylococcus spp.
Target Compound Data
PC190723: MIC = 0.5–1 μg/mL for MSSA and MRSA (including MDRSA)
Comparator Or Baseline
Typical next-generation FtsZ inhibitor benchmark (e.g., DS01750413 MIC = 0.5–1 mg/L) or β-lactam antibiotics against MRSA (e.g., oxacillin MIC > 256 μg/mL)
Quantified Difference
PC190723 defines the lower bound of potency for this chemotype; retains activity against β-lactam-resistant strains
Conditions
Broth microdilution; panel of S. aureus clinical isolates including MSSA, MRSA, and MDRSA
Why This Matters
For procurement, PC190723's well-characterized MIC range provides a validated positive control for susceptibility testing and a standardized comparator for structure-activity relationship (SAR) studies.
MRSAMSSAantibacterialMIC
[1] Haydon DJ, et al. Science. 2008;321(5896):1673-1675. View Source
Species Selectivity: Differential Activity of PC190723 Against S. aureus vs. E. coli FtsZ
The bactericidal activity of PC190723 is restricted to species expressing a susceptible FtsZ ortholog; it exhibits robust activity against S. aureus and B. subtilis but is inactive against E. coli (MIC > 64 μg/mL) due to the inability to bind and stabilize E. coli FtsZ polymers [1].
species selectivityFtsZGTPasepolymerization
Evidence Dimension
Species-specific antibacterial activity and FtsZ binding
Target Compound Data
S. aureus (susceptible): MIC 0.5–1 μg/mL; FtsZ polymerization enhanced and GTPase activity reduced upon PC190723 binding. B. subtilis (susceptible): MIC ~1 μg/mL.
Comparator Or Baseline
E. coli (non-susceptible): MIC > 64 μg/mL; no PC190723-induced FtsZ bundling or GTPase modulation observed.
Quantified Difference
>64-fold difference in MIC; qualitative difference in FtsZ polymer morphology
Conditions
MIC determination in liquid culture; electron microscopy and light scattering assays for FtsZ polymerization
Why This Matters
This selectivity profile is critical for researchers designing target-based screens or validating on-target cellular effects; it provides a built-in negative control (E. coli) for mechanistic studies.
Biochemical Mechanism: PC190723 Modulates FtsZ Polymerization Cooperativity and GTPase Activity
PC190723 functions as a polymer-stabilizing agent, reducing the critical concentration for FtsZ assembly and abolishing the cooperative behavior characteristic of unliganded FtsZ polymerization. In biochemical assays, PC190723 inhibits the GTPase activity of S. aureus FtsZ with an IC50 of 55 ng/mL [1].
FtsZ polymerization cooperativity and GTPase activity
Target Compound Data
PC190723: IC50 = 55 ng/mL (GTPase inhibition); induces FtsZ polymerization at lower concentrations without a defined critical concentration; reduces assembly cooperativity.
Comparator Or Baseline
Uninhibited FtsZ: exhibits cooperative assembly with a defined critical concentration (~1–2 μM).
Quantified Difference
Qualitative shift from cooperative to non-cooperative assembly; IC50 = 55 ng/mL for GTPase inhibition.
Conditions
S. aureus FtsZ (Sa-FtsZ) in vitro; GTPase assay and 90° light scattering for polymerization
Why This Matters
Understanding the precise mechanism—polymer stabilization vs. inhibition—is essential for interpreting cellular phenotypes and for developing orthogonal assays to differentiate among FtsZ-targeting compounds.
[1] Elsen NL, Lu J, Parthasarathy G, Reid JC, Sharma S, Soisson SM, Lumb KJ. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity. J Am Chem Soc. 2012;134(30):12342-12345. doi:10.1021/ja303564a View Source
In Vivo Efficacy: PC190723 Rescues Mice from Lethal S. aureus Infection
PC190723 was the first FtsZ inhibitor to demonstrate in vivo efficacy, achieving 100% survival in a murine model of lethal S. aureus infection following a single subcutaneous or intravenous dose administered 1 hour post-inoculation, in stark contrast to untreated controls which all succumbed to infection [1][2].
in vivo efficacymouse modelS. aureusinfection
Evidence Dimension
Survival in a murine systemic infection model
Target Compound Data
PC190723: 100% survival at 7 days post-infection with a single s.c. or i.v. dose of 30 mg/kg.
Comparator Or Baseline
Vehicle control: 0% survival; all mice died within 24–48 hours.
Quantified Difference
Absolute survival benefit (100% vs. 0%).
Conditions
BALB/c mice; intraperitoneal inoculation with a lethal dose of S. aureus (ATCC 25923); treatment 1 hour post-infection
Why This Matters
In vivo proof-of-concept validates FtsZ as a druggable antibacterial target and establishes PC190723 as a critical reference compound for evaluating the pharmacokinetic/pharmacodynamic (PK/PD) properties of novel FtsZ inhibitors.
in vivo efficacymouse modelS. aureusinfection
[1] Haydon DJ, et al. Science. 2008;321(5896):1673-1675. doi:10.1126/science.1159961 View Source
[2] Nature Reviews Drug Discovery. 2008;7:891. doi:10.1038/nrd2735 View Source
A key limitation of PC190723 is its poor aqueous solubility, which restricts oral formulation and limits clinical translatability. In contrast, its N-Mannich base prodrug, TXY436, exhibits approximately 100-fold greater solubility in an acidic vehicle (10 mM citrate, pH 2.6) and converts to active PC190723 with a half-life of 18.2 minutes at physiological pH [1].
prodrugsolubilityoral bioavailabilityformulation
Evidence Dimension
Aqueous solubility in a formulation-relevant vehicle
Target Compound Data
PC190723: Poor aqueous solubility (not quantified in source, but described as limiting).
Comparator Or Baseline
TXY436 (N-Mannich base prodrug): ~100-fold higher solubility than PC190723 in 10 mM citrate, pH 2.6.
Quantified Difference
~100-fold improvement in solubility
Conditions
10 mM citrate buffer, pH 2.6
Why This Matters
This direct comparison highlights a critical procurement and experimental design consideration: PC190723 is optimally used as an in vitro tool compound or a benchmark for in vivo studies where its prodrug (or alternative formulations) is required for oral dosing.
prodrugsolubilityoral bioavailabilityformulation
[1] Kaul M, et al. Antimicrob Agents Chemother. 2013;57(12):5860-5869. doi:10.1128/AAC.01016-13 View Source
PC190723 Optimal Use Cases: From Mechanistic Probing to Drug Discovery Benchmarking
In Vitro Positive Control for FtsZ-Targeted Antibacterial Screening
Use PC190723 as a validated positive control in MIC assays against S. aureus (expected MIC 0.5–1 μg/mL) to benchmark the potency of novel FtsZ inhibitors. Its well-documented bactericidal activity against MRSA and MSSA [1] provides a reliable reference point for hit validation and SAR optimization.
Mechanistic Probe for FtsZ Polymerization Dynamics and GTPase Activity
Employ PC190723 in biochemical and biophysical assays (e.g., 90° light scattering, GTPase activity) to induce and stabilize FtsZ polymers, enabling the study of assembly cooperativity and conformational changes. Its specific effect of reducing the critical concentration and abolishing cooperative assembly [2] is a distinct mechanistic signature useful for orthogonal target engagement studies.
Crystallography and Structure-Based Drug Design Reference
Utilize the co-crystal structure of PC190723 bound to S. aureus FtsZ (PDB: 3VOB, resolution 2.703 Å) as a template for structure-based drug design [3]. The defined binding site at the interdomain cleft, analogous to the taxol-binding pocket of tubulin, enables rational optimization of next-generation benzamide inhibitors with improved potency or resistance profiles.
Prodrug and Formulation Development Benchmark
PC190723 serves as the parent compound for evaluating prodrug strategies aimed at overcoming its intrinsic solubility limitations. The direct comparison with the ~100-fold more soluble N-Mannich base prodrug TXY436 [4] provides a clear benchmark for assessing the success of solubility-enhancing modifications and for designing oral formulations.
[1] Haydon DJ, et al. Science. 2008;321(5896):1673-1675. doi:10.1126/science.1159961 View Source
[2] Elsen NL, et al. J Am Chem Soc. 2012;134(30):12342-12345. doi:10.1021/ja303564a View Source
[3] Yamane J, Matsui T, Mogi N, Yamaguchi H, Takemoto H, et al. Crystal structure of Staphylococcus aureus FtsZ in complex with PC190723. PDB ID: 3VOB. 2012. View Source
[4] Kaul M, et al. Antimicrob Agents Chemother. 2013;57(12):5860-5869. doi:10.1128/AAC.01016-13 View Source
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